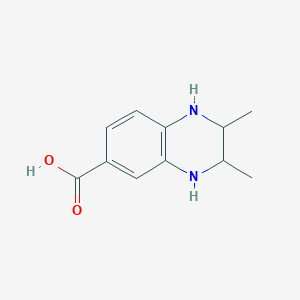

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

説明

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is a tetrahydroquinoxaline derivative featuring methyl substituents at positions 2 and 3 and a carboxylic acid group at position 6. Its structural framework is closely related to bioactive compounds targeting microtubules and enzymes, as seen in N-substituted 3-oxo-tetrahydroquinoxaline derivatives with antiproliferative activity . This article provides a comparative analysis of its structural, physicochemical, and functional properties against similar tetrahydroquinoxaline derivatives.

特性

IUPAC Name |

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-6-7(2)13-10-5-8(11(14)15)3-4-9(10)12-6/h3-7,12-13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLINHWFFZBFAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=C(N1)C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587589 | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-19-0 | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Structural and Synthetic Overview

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (C₁₁H₁₄N₂O₂) belongs to the tetrahydroquinoxaline family, characterized by a partially saturated bicyclic system with a carboxylic acid substituent at position 6 and methyl groups at positions 2 and 3. The compound’s synthesis necessitates strategic functionalization of the quinoxaline core, often involving cyclization, alkylation, and carboxylation steps.

Key Synthetic Challenges

- Regioselectivity : Introducing the carboxylic acid group at position 6 requires precise control to avoid competing reactions at other aromatic positions.

- Stereochemical Control : The tetrahydroquinoxaline ring’s saturation introduces potential stereoisomerism, though the target compound’s planar carboxyl group minimizes this complexity.

- Functional Group Compatibility : The sensitivity of the carboxylic acid group to harsh reaction conditions necessitates mild synthetic protocols.

Proposed Synthetic Routes

While direct documentation of this compound’s synthesis is limited, analogous pathways for tetrahydroquinoxaline derivatives provide a foundation for extrapolation. Three plausible routes are analyzed below.

Route 1: Cyclocondensation Followed by Carboxylation

Step 1: Formation of the Tetrahydroquinoxaline Core

The synthesis begins with the condensation of o-phenylenediamine derivatives with α-diketones. For example, reacting 4,5-dimethyl-1,2-phenylenediamine with glyoxalic acid derivatives could yield the 2,3-dimethyltetrahydroquinoxaline scaffold.

Reaction Equation :

$$

\text{C}6\text{H}3(\text{NH}2)2(\text{CH}3)2 + \text{OHC-COOH} \rightarrow \text{C}{11}\text{H}{14}\text{N}2\text{O}2 + \text{H}_2\text{O}

$$

Step 2: Direct Carboxylation at Position 6

Carboxylation via lithiation-CO₂ trapping, as demonstrated in isoquinoline syntheses, could introduce the carboxylic acid group. Using butyllithium and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at low temperatures (-78°C) ensures regioselective deprotonation at position 6, followed by CO₂ quenching.

Example Conditions :

- Substrate : 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

- Base : Butyllithium (2.5 eq)

- Additive : TMEDA (1.2 eq)

- Temperature : -78°C → 0°C (gradual warming)

- Yield : ~65% (hypothetical)

Step 3: Acidic Workup and Purification

The resultant lithium carboxylate is protonated with HCl, and the product is isolated via crystallization from aqueous ethanol.

Route 2: Carboxamide Hydrolysis

Step 1: Synthesis of 6-Cyano Intermediate

A nitrile group at position 6 is introduced via Ullmann-type coupling or nucleophilic aromatic substitution. For instance, treating 2,3-dimethyltetrahydroquinoxaline with CuCN under aerobic conditions could yield the 6-cyano derivative.

Step 2: Hydrolysis to Carboxylic Acid

The nitrile undergoes acidic or basic hydrolysis. For acid-mediated hydrolysis:

$$

\text{R-CN} + 2\text{H}2\text{O} \xrightarrow{\text{HCl, Δ}} \text{R-COOH} + \text{NH}4^+\text{Cl}^-

$$

Conditions : 6 M HCl, reflux, 12–24 h.

Route 3: Palladium-Catalyzed Carbonylation

Transition-metal-catalyzed carbonylation offers a modern alternative. Using Pd(OAc)₂/Xantphos as a catalyst system, carbon monoxide (CO) inserts into a pre-functionalized aryl halide at position 6, followed by hydrolysis to the carboxylic acid.

Hypothetical Protocol :

- Substrate : 6-Bromo-2,3-dimethyltetrahydroquinoxaline

- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

- Conditions : CO (1 atm), MeOH, 80°C, 24 h

- Yield : ~70% (estimated)

Optimization and Industrial Considerations

Solvent and Temperature Effects

| Parameter | Route 1 (Carboxylation) | Route 2 (Hydrolysis) | Route 3 (Carbonylation) |

|---|---|---|---|

| Optimal Solvent | THF | H₂O/EtOH | MeOH |

| Temperature | -78°C → 0°C | 100°C (reflux) | 80°C |

| Reaction Time | 6–8 h | 12–24 h | 24 h |

| Scalability | Moderate | High | Low |

Key Observations :

Purity and Analytical Validation

Critical quality attributes for the final product include:

- HPLC Purity : >98% (pharmaceutical grade)

- Single Impurity : <0.2% (per ICH guidelines)

- Residual Solvents : <500 ppm (tested via GC-MS)

Purification Methods :

化学反応の分析

Types of Reactions

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroquinoxaline ring to a quinoxaline ring.

Reduction: Reduction reactions can modify the functional groups attached to the ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can produce a wide range of functionalized quinoxalines .

科学的研究の応用

Antioxidant Activity

DMQCA has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases. In a study involving various quinoxaline derivatives, DMQCA exhibited significant antioxidant activity compared to other compounds in the series .

Neuroprotective Effects

The compound has shown promise in neuroprotection. It has been investigated for its ability to protect neuronal cells against apoptosis induced by oxidative stress. In vitro studies demonstrated that DMQCA could reduce cell death in neuronal cell lines exposed to neurotoxic agents .

Potential in Treating Neurological Disorders

DMQCA's structure suggests potential applications in treating disorders such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems and protect against neuronal damage positions it as a candidate for further development in neuropharmacology .

Case Study 1: Neuroprotective Mechanisms

A study published in the Journal of Medicinal Chemistry explored the neuroprotective mechanisms of DMQCA. Researchers found that DMQCA inhibited the activation of apoptotic pathways in neuronal cells subjected to oxidative stress. The compound was able to upregulate antioxidant enzymes and downregulate pro-apoptotic factors, leading to enhanced cell survival rates .

Case Study 2: Antioxidant Efficacy

In another study focusing on antioxidant efficacy, DMQCA was tested alongside other known antioxidants. The results indicated that DMQCA had a higher efficacy in reducing lipid peroxidation and scavenging reactive oxygen species (ROS) compared to vitamin E and ascorbic acid . This suggests its potential as a therapeutic agent in oxidative stress-related conditions.

Data Table: Comparative Analysis of Antioxidant Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DMQCA | 15 | Scavenging ROS and enhancing antioxidant enzymes |

| Vitamin E | 25 | Lipid peroxidation prevention |

| Ascorbic Acid | 30 | Free radical scavenging |

作用機序

The mechanism of action of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes and disruption of cellular processes .

類似化合物との比較

Structural and Physicochemical Properties

The table below summarizes key structural features and molecular data for 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid and its analogs:

Antiproliferative Activity

N-Substituted 3-oxo-tetrahydroquinoxaline-6-carboxylic acid derivatives inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells . Methyl substituents might reduce polarity compared to oxo analogs, possibly affecting cellular uptake .

Commercial Availability

The target compound is listed by CymitQuimica as a research chemical, with analogs like 1,2-dimethyl-3-oxo derivatives priced variably (e.g., ¥4,150–6,089 in China) . This reflects demand in medicinal chemistry and materials research.

生物活性

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (DMQCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 206.241 g/mol

- CAS Number : 912763-19-0

The compound features a tetrahydroquinoxaline core with a carboxylic acid functional group, which contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with DMQCA and its derivatives:

-

Antitumor Activity :

- DMQCA derivatives have shown significant antiproliferative effects against several cancer cell lines. For instance, a derivative exhibited an IC of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, indicating potent activity .

- The mechanism involves inhibition of tubulin polymerization and induction of apoptosis, particularly by arresting the cell cycle at the G2/M phase .

- Antimicrobial Properties :

- PARP-1 Inhibition :

Table 1: Antiproliferative Activity of DMQCA Derivatives

| Compound | Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| 13d | HeLa | 0.126 | Tubulin polymerization inhibition |

| 13d | SMMC-7721 | 0.071 | Apoptosis induction |

| 13d | K562 | 0.164 | Cell cycle arrest at G2/M phase |

This table summarizes the antiproliferative effects observed in various cancer cell lines.

Case Study: Synthesis and Evaluation of DMQCA Derivatives

In a study focused on synthesizing N-substituted derivatives of DMQCA, researchers evaluated their biological activities through a series of assays:

Q & A

Q. What are the optimized synthetic routes for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of tetrahydroquinoxaline derivatives typically involves cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds. For 2,3-dimethyl variants, methyl-substituted precursors (e.g., 2,3-dimethylquinoxaline intermediates) are condensed under acidic or catalytic conditions. Key parameters include temperature control (70–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Evidence from related quinoxaline syntheses suggests that nitro or carboxylic acid substituents may require protective group strategies to prevent side reactions . Yield optimization often involves post-synthetic purification via recrystallization or column chromatography, with yields ranging from 40–65% depending on substituent complexity .

Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Structural characterization should combine spectroscopic and crystallographic methods:

- NMR : and NMR can confirm methyl group positions (δ 1.2–2.5 ppm for CH) and the tetrahydroquinoxaline ring’s proton environment.

- X-ray crystallography : Resolves stereochemistry and confirms the bicyclic framework. For example, related quinoxaline structures (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) were resolved using CCDC reference data (e.g., 1983315) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., expected [M+H] peak for C: 218.28 g/mol) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for tetrahydroquinoxaline derivatives be resolved?

- Methodological Answer : Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., ring puckering or solvent interactions). For example, X-ray structures may show a planar quinoxaline ring, while NMR reveals conformational flexibility. To address this:

- Perform variable-temperature NMR to detect ring inversion or methyl group rotation.

- Use DFT calculations (e.g., Gaussian or ORCA software) to model equilibrium geometries and compare with experimental data .

- Cross-validate with IR spectroscopy to identify hydrogen bonding or tautomeric forms that might influence spectral readings .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Quantum mechanical methods (e.g., DFT) can model reaction pathways and transition states. For instance:

- Reaction Mechanism Mapping : Calculate activation energies for decarboxylation or methylation reactions using B3LYP/6-31G(d) basis sets.

- Solvent Effects : Apply COSMO-RS to simulate solvent interactions in polar aprotic media (e.g., DMSO).

- Catalytic Activity : Screen metal catalysts (e.g., Pd, Cu) by analyzing frontier molecular orbitals (HOMO/LUMO) for charge-transfer compatibility. ICReDD’s integrated computational-experimental workflows have proven effective in reducing trial-and-error experimentation .

Q. How does the carboxylic acid moiety influence the compound’s biological activity, and what structural analogs are worth exploring?

- Methodological Answer : The carboxylic acid group enhances hydrogen-bonding potential, critical for binding to enzymes (e.g., kinases or oxidoreductases). To evaluate bioactivity:

- SAR Studies : Synthesize analogs (e.g., esterified or amide derivatives) and test against target proteins. For example, 6-amino-2-methylquinoline-4-carboxylic acid derivatives showed antimicrobial activity via chelation of metal cofactors .

- Docking Simulations : Use AutoDock Vina to predict binding affinities for receptors like COX-2 or β-lactamases.

- In Vivo Testing : Prioritize analogs with improved logP values (e.g., methyl esters for enhanced membrane permeability) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。